molecular formula C21H15N3O6 B11105408 3-{(E)-[(2-methylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate

3-{(E)-[(2-methylphenyl)imino]methyl}phenyl 3,5-dinitrobenzoate

Cat. No.: B11105408
M. Wt: 405.4 g/mol
InChI Key: ZCVHDFJEWHFFRO-UHFFFAOYSA-N
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Description

3-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE is a complex organic compound with a unique structure that combines a phenyl group, an imino group, and a dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenyl and imino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 3-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 3,5-DIAMINOBENZOATE.

Scientific Research Applications

3-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-HYDROXYPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE
  • 3-{[(3-METHYLPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE

Uniqueness

3-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 3,5-DINITROBENZOATE is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties compared to its analogs.

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

[3-[(2-methylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H15N3O6/c1-14-5-2-3-8-20(14)22-13-15-6-4-7-19(9-15)30-21(25)16-10-17(23(26)27)12-18(11-16)24(28)29/h2-13H,1H3

InChI Key

ZCVHDFJEWHFFRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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